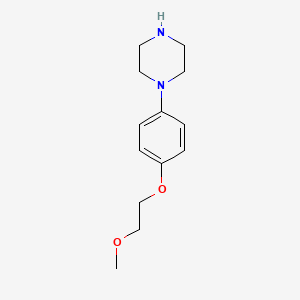

1-(4-(2-Methoxyethoxy)phenyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-(2-methoxyethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVPCGYHMHFTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621666 | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515160-72-2 | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(4-(2-Methoxyethoxy)phenyl)piperazine, a key intermediate in contemporary pharmaceutical development. The arylpiperazine motif is a privileged scaffold in medicinal chemistry, and understanding its efficient synthesis is critical for drug discovery and process chemistry professionals. This document delves into the primary synthetic strategies, with a focus on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings, explain the rationale behind experimental choices, and provide detailed, field-proven protocols. The guide is designed to serve as a practical resource for researchers, chemists, and drug development scientists engaged in the synthesis of complex molecules incorporating the arylpiperazine core.

Introduction: The Significance of the Arylpiperazine Scaffold

The N-arylpiperazine moiety is a cornerstone in modern pharmacology, found in a multitude of FDA-approved drugs targeting a wide array of conditions, from central nervous system disorders to oncology.[1] Its prevalence is due to its unique physicochemical properties: the piperazine ring can be a basic and hydrophilic group to optimize pharmacokinetic profiles, or it can act as a rigid scaffold to correctly orient pharmacophoric elements for optimal target engagement.[2] The title compound, this compound, serves as a valuable building block, incorporating both the N-arylpiperazine core and a flexible, polar methoxyethoxy side chain, making its efficient and scalable synthesis a topic of significant interest.

This guide moves beyond a simple recitation of steps to provide a causal analysis of the synthetic pathways, emphasizing why certain reagents and conditions are chosen to ensure a robust and reproducible outcome.

Primary Synthetic Pathways: A Comparative Analysis

The central challenge in synthesizing this compound is the formation of the carbon-nitrogen (C-N) bond between the phenyl ring and the piperazine nitrogen. Two principal strategies dominate this transformation: the modern, catalytic Buchwald-Hartwig amination and the classical, stepwise approach involving Nucleophilic Aromatic Substitution (SNAr).

Pathway I: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[3] It allows for the direct coupling of an aryl halide (or sulfonate) with an amine, offering a highly efficient and versatile route to the target molecule.[4] This method is often the preferred industrial and laboratory approach due to its high functional group tolerance, generally high yields, and directness.[5]

Core Principle: A Pd(0) catalyst, stabilized by a phosphine ligand, facilitates the coupling of piperazine with an appropriately substituted aryl halide, such as 1-bromo-4-(2-methoxyethoxy)benzene.

Key Components & Rationale:

-

Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They serve as precursors to the active Pd(0) catalytic species.

-

Phosphine Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, or specialized biaryl phosphines) are essential.[4] They stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[3]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required.[4] Its role is to deprotonate the piperazine nitrogen, increasing its nucleophilicity and facilitating its coordination to the palladium complex.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are standard, as they are compatible with the sensitive catalyst system.[4]

Pathway II: Multi-Step Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a more classical approach. For it to be efficient, the aromatic ring must be "activated" by a potent electron-withdrawing group (EWG), typically a nitro group, positioned ortho or para to a leaving group (like a halogen).[6][7] The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[8] Since the target molecule contains an electron-donating methoxyethoxy group, a direct SNAr is not feasible. Therefore, a multi-step sequence is required, starting with an activated precursor.

Core Principle: An activated aryl halide undergoes nucleophilic attack by piperazine. The activating group is then chemically converted in subsequent steps to the desired methoxyethoxy functionality.

Illustrative Workflow:

-

SNAr Reaction: React 1-fluoro-4-nitrobenzene with piperazine. The nitro group strongly activates the ring for nucleophilic attack, and fluoride is an excellent leaving group for this reaction.

-

Reduction: Reduce the nitro group of the resulting 1-(4-nitrophenyl)piperazine to an aniline (1-(4-aminophenyl)piperazine) using a standard reducing agent like H₂/Pd-C or SnCl₂.

-

Diazotization & Hydrolysis: Convert the aniline to a diazonium salt using sodium nitrite and acid, followed by hydrolysis to yield 1-(4-hydroxyphenyl)piperazine.

-

Williamson Ether Synthesis: Alkylate the phenol with a 2-methoxyethoxy halide (e.g., 1-bromo-2-methoxyethane) or tosylate in the presence of a base (e.g., K₂CO₃) to form the final ether linkage.

Comparative Summary

| Feature | Buchwald-Hartwig Amination | Multi-step SNAr Approach |

| Number of Steps | 1-2 (depending on precursor availability) | 4+ |

| Atom Economy | High | Low |

| Typical Yields | Good to Excellent (70-95%) | Moderate overall yield due to multiple steps |

| Substrate Scope | Very Broad[3] | Limited to activated systems |

| Reagents | Expensive/sensitive catalyst & ligands | Inexpensive, classical reagents |

| Key Challenges | Catalyst sensitivity, ligand selection, purification from metal residues | Multiple intermediate purifications, handling of potentially hazardous intermediates (diazonium salts) |

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a representative, self-validating protocol for the synthesis of this compound via Buchwald-Hartwig amination. The quantities are illustrative for a laboratory scale.

Materials and Reagents

-

Starting Materials: 1-Bromo-4-(2-methoxyethoxy)benzene, Piperazine (anhydrous)

-

Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Solvent: Toluene (anhydrous)

-

Workup Reagents: Deionized water, Brine (saturated NaCl solution), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄)

-

Purification: Silica gel (230-400 mesh)

Step-by-Step Methodology

-

Reaction Setup (Self-Validation: Inert Atmosphere):

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Causality: The apparatus is flame-dried to remove moisture, which can deactivate the catalyst and base. The reaction is assembled under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation of the sensitive Pd(0) catalyst and the phosphine ligand.[4]

-

-

Reagent Addition:

-

Seal the flask, and evacuate and backfill with argon three times.

-

Under a positive pressure of argon, add 1-bromo-4-(2-methoxyethoxy)benzene (1.0 eq.), piperazine (1.2 eq.), and anhydrous toluene.

-

Causality: A slight excess of piperazine is used to ensure complete consumption of the limiting aryl bromide. Toluene is used as it is an anhydrous, aprotic solvent that effectively solubilizes the reactants at elevated temperatures.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

-

Causality: Elevated temperature is necessary to overcome the activation energy for the catalytic cycle, particularly the oxidative addition step.[4]

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous wash removes the inorganic base (NaOt-Bu) and its byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

A typical eluent system would be a gradient of methanol (containing 1% triethylamine) in dichloromethane or ethyl acetate.

-

Causality: The addition of a small amount of triethylamine to the eluent is crucial. It deactivates the acidic sites on the silica gel, preventing the basic piperazine product from tailing or irreversibly adsorbing to the column, thereby ensuring a high-purity recovery.

-

Combine the product-containing fractions and evaporate the solvent to yield this compound as a pure solid or oil.

-

Conclusion

The synthesis of this compound is most efficiently achieved via the Buchwald-Hartwig amination. This pathway offers a direct, high-yielding, and versatile route that is amenable to a wide range of substrates, making it the superior choice for both discovery and process chemistry. While the multi-step SNAr approach is mechanistically instructive, its lower overall efficiency and greater number of steps render it less practical. The detailed protocol provided herein serves as a robust starting point for researchers, emphasizing the critical parameters and the scientific rationale that underpin a successful synthesis. Mastery of these techniques is essential for professionals dedicated to the advancement of pharmaceutical sciences.

References

-

Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters - ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed Central. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-phenylpiperazine. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

-

PubMed. (2008). 4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Retrieved from [Link]

-

European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Retrieved from [Link]

-

PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Retrieved from [Link]

-

PubMed. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

-

MDPI. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Introduction

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold stands out as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets. This guide focuses on a specific, yet significant, member of this family: 1-(4-(2-Methoxyethoxy)phenyl)piperazine . Identified by its CAS Number 515160-72-2 , this compound serves as a crucial intermediate and building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.[1]

The unique structural feature of this molecule is the methoxyethoxy group, which imparts distinct physicochemical properties such as increased polarity and potential for hydrogen bonding. These characteristics can significantly influence a molecule's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth exploration of its synthesis, characterization, potential biological significance, and safe handling protocols, tailored for researchers and professionals in drug discovery and development.[2]

Section 1: Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. While extensive experimental data for this specific molecule is not widely published, we can compile its core identifiers and predict certain properties based on its structure.

| Property | Value / Information | Source |

| CAS Number | 515160-72-2 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | (Calculated) |

| Molecular Weight | 236.31 g/mol | (Calculated) |

| IUPAC Name | This compound | N/A |

| Synonyms | Not widely available | N/A |

| Predicted Boiling Point | ~375.5 °C at 760 mmHg | (Predicted) |

| Predicted Flash Point | ~180.9 °C | (Predicted) |

| Predicted pKa | 8.85 ± 0.10 | (Predicted) |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 1-arylpiperazines is a well-established area of organic chemistry. A common and effective method involves the nucleophilic substitution reaction between an appropriately substituted aniline and a piperazine synthon, such as bis(2-chloroethyl)amine, or a one-pot reaction starting from diethanolamine.[3]

Plausible Synthetic Pathway

A logical and field-proven approach to synthesize this compound involves the condensation of 4-(2-methoxyethoxy)aniline with diethanolamine in the presence of a strong acid, followed by cyclization.

Causality Behind Experimental Choices:

-

Starting Materials: 4-(2-methoxyethoxy)aniline provides the core aromatic and ether structure. Diethanolamine serves as the precursor to the piperazine ring.

-

Acid Catalysis: A strong acid like hydrochloric or hydrobromic acid is crucial. It protonates the hydroxyl groups of diethanolamine, converting them into good leaving groups (water) to facilitate the initial reaction with the aniline.[3]

-

High Temperature: The reaction requires significant thermal energy (reflux conditions) to overcome the activation energy for both the initial substitution and the subsequent intramolecular cyclization that forms the piperazine ring.

-

Base Neutralization: After the reaction, a strong base (e.g., sodium hydroxide) is used to neutralize the excess acid and deprotonate the piperazine nitrogens, yielding the free base form of the final product for extraction and purification.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(2-methoxyethoxy)aniline (1 equivalent) and diethanolamine (1.05 equivalents).

-

Acidification: Slowly add concentrated hydrochloric acid (2.5 equivalents) to the mixture while cooling in an ice bath.

-

Reflux: Heat the mixture to reflux (typically 140-160°C). Water will begin to collect in the Dean-Stark trap. Continue heating until the theoretical amount of water has been removed, indicating the completion of the cyclization.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is >12.

-

Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

Caption: A representative workflow for the synthesis of the target compound.

Section 3: Analytical Characterization

Ensuring the identity and purity of a synthesized compound is paramount. A multi-technique approach provides a self-validating system for characterization.

| Method | Purpose & Expected Results |

| ¹H NMR | Confirms the molecular structure. Expect characteristic peaks for aromatic protons, the two distinct sets of piperazine protons, and the methoxyethoxy side chain protons with appropriate splitting patterns and integrations. |

| ¹³C NMR | Complements ¹H NMR by showing the number of unique carbon environments, confirming the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 237.3. Fragmentation patterns can further confirm the structure.[4] |

| FT-IR Spectroscopy | Identifies functional groups. Expect to see C-H (aromatic and aliphatic), C-N, and C-O stretching vibrations. |

| HPLC-UV | Assesses purity and can be used for quantification. A reverse-phase method would show a single major peak for the pure compound, with its retention time being characteristic under specific conditions.[5] |

Standard HPLC Purity Assessment Protocol

-

System: High-Performance Liquid Chromatography with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of methanol.

-

Analysis: Inject 10 µL and analyze the chromatogram for peak purity. The purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Visualization of Analytical Workflow

Caption: Logical workflow for the analytical validation of the synthesized compound.

Section 4: Potential Biological Activity & Applications

While specific biological data for this compound is not extensively documented, its structural class—arylpiperazines—is rich with pharmacological activity. These compounds are well-known ligands for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, and adrenoceptors.[6][7][8][9]

Hypothesized Mechanism of Action

Arylpiperazines often function as antagonists or agonists at G-protein coupled receptors (GPCRs) like the 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.[6][10] The interaction of a ligand like this with a receptor typically initiates a downstream signaling cascade. For instance, binding to a Gαi-coupled receptor (like 5-HT₁ₐ) inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of cellular activity. This mechanism is central to the action of many antidepressant and antipsychotic drugs.[6][11]

The presence of the methoxyethoxy tail could enhance binding affinity or selectivity through additional interactions within the ligand-binding pocket of a target receptor. This makes the title compound a valuable scaffold for generating libraries of new chemical entities for screening against neurological and psychiatric disorders.[12][13]

Applications in Drug Discovery

-

Scaffold for CNS Agents: It can be used as a starting material for synthesizing more complex molecules targeting depression, anxiety, or psychosis.[6][14]

-

Fragment-Based Drug Design: The molecule can serve as a fragment for screening against a wide array of biological targets.

-

Anticancer Research: Some novel phenylpiperazine derivatives have been investigated for their potential as anticancer agents, for example, as inhibitors of specific kinases or as ligands for topoisomerase II.[12][13]

Visualization of a Potential Signaling Pathway

Sources

- 1. 515160-72-2|this compound|BLD Pharm [bldpharm.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 7. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Central serotoninmimetic action of phenylpiperazines. | Semantic Scholar [semanticscholar.org]

- 10. drugs.com [drugs.com]

- 11. Secure Verification [cherry.chem.bg.ac.rs]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-(2-Methoxyethoxy)phenyl)piperazine: Molecular Structure and Structure-Activity Relationship (SAR)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The arylpiperazine scaffold represents a "privileged" structural motif in medicinal chemistry, consistently appearing in a multitude of clinically significant therapeutic agents. This guide provides a detailed exploration of a specific analog, 1-(4-(2-methoxyethoxy)phenyl)piperazine, focusing on its molecular architecture and the nuanced structure-activity relationships (SAR) that dictate its biological function. We will delve into its potential as a modulator of key central nervous system (CNS) targets, such as dopamine and serotonin receptors, and its emerging role in oncology. This document synthesizes foundational knowledge with actionable experimental protocols, offering a comprehensive resource for researchers engaged in the design and development of novel arylpiperazine-based therapeutics.

Introduction: The Prominence of the Arylpiperazine Scaffold

Arylpiperazine derivatives have garnered significant attention in drug discovery due to their remarkable versatility and ability to interact with a wide array of biological targets.[1][2] This structural class is a cornerstone in the development of drugs targeting the central nervous system, with applications in treating schizophrenia, depression, and anxiety.[2] The modular nature of the arylpiperazine core allows for systematic chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Beyond the CNS, recent research has highlighted the potential of arylpiperazines as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[1][3][4]

This guide focuses on this compound, a representative member of this class. By examining its structure and the effects of chemical modifications, we can elucidate the key determinants of its pharmacological profile.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by three key components: the aryl group (a phenyl ring substituted with a 2-methoxyethoxy group at the para position), the central piperazine ring, and the unsubstituted secondary amine on the piperazine ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 515160-72-2 | [5] |

| Molecular Formula | C13H20N2O2 | Inferred |

| Molecular Weight | 236.31 g/mol | Inferred |

Diagram of the Molecular Structure of this compound:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried flask, add 1-bromo-4-(2-methoxyethoxy)benzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 and BINAP).

-

Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of the compound for dopamine receptors.

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of the compound on cancer cell lines.

Diagram of the MTT Assay Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound serves as a valuable chemical scaffold for the development of novel therapeutic agents. Its structural features suggest potential interactions with key CNS receptors, particularly dopamine D3 receptors, and a possible role in anticancer therapy. The modular nature of the arylpiperazine core allows for extensive SAR exploration, enabling the optimization of its pharmacological properties. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this and related compounds, thereby facilitating the discovery of new and improved medicines.

References

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

-

PubMed. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

PMC. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

PubChem. 1-(4-Methoxyphenyl)piperazine. [Link]

-

PubMed. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. [Link]

-

PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. [Link]

-

CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

-

PubMed. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. [Link]

-

PubMed. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

-

PMC. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]

-

PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

- Google Patents. Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

PubMed. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. [Link]

-

PubMed. Structure-activity relationships of novel piperazines as antagonists for the melanocortin-4 receptor. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. [Link]

-

NCBI. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). [Link]

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

-

MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 1-(4-(2-Methoxyethoxy)phenyl)piperazine: A Key Intermediate in Modern Drug Development

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and historical significance of 1-(4-(2-methoxyethoxy)phenyl)piperazine. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a key synthetic intermediate in the development of pharmacologically active compounds. This guide will delve into the broader context of arylpiperazine derivatives in medicinal chemistry, detail the synthetic pathways to this compound, and explore its relevance in the discovery of pioneering drugs, using the development of the antianginal agent Ranolazine as a primary case study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of chemical building blocks in modern pharmacotherapy.

Introduction: The Prominence of the Arylpiperazine Scaffold

The arylpiperazine moiety is a recurring and highly valued structural motif in medicinal chemistry, often referred to as a "privileged scaffold".[1] Its prevalence is due to a combination of favorable physicochemical properties, synthetic accessibility, and the ability to interact with a wide range of biological targets. Arylpiperazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including central nervous system (CNS) disorders, oncology, and cardiovascular diseases.[2][3] Their versatility allows for fine-tuning of pharmacological activity through modifications of the aryl ring, the piperazine core, and the substituent on the second nitrogen atom.[4] This modularity makes the arylpiperazine scaffold a cornerstone in the design of novel therapeutic agents.[2]

Synthesis and Physicochemical Properties of this compound

The "discovery" of a synthetic intermediate like this compound is intrinsically linked to the first successful synthesis that made it available for further chemical exploration. The synthesis of N-arylpiperazines can be accomplished through several established methods, with one of the most common being the nucleophilic aromatic substitution or cross-coupling reactions.

General Synthetic Protocol

A plausible and efficient synthesis of this compound involves the reaction of 4-(2-methoxyethoxy)aniline with bis(2-chloroethyl)amine. This method, a variation of the classic N-arylation of piperazine, provides a direct route to the desired product.

Step-by-Step Protocol:

-

Preparation of the Arylating Agent: 4-(2-methoxyethoxy)aniline is prepared by the Williamson ether synthesis between 4-aminophenol and 2-bromoethyl methyl ether in the presence of a suitable base like potassium carbonate.

-

Cyclization with Bis(2-chloroethyl)amine: The resulting 4-(2-methoxyethoxy)aniline is then reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent such as 1-butanol, with sodium carbonate serving as a base. The reaction is heated under reflux for an extended period to facilitate the cyclization and formation of the piperazine ring.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Caption: Synthetic workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 515160-72-2 | [5] |

| Molecular Formula | C13H20N2O2 | Calculated |

| Molecular Weight | 236.31 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Historical Context and Application in Drug Discovery: The Case of Ranolazine

The true significance of an intermediate like this compound is revealed in its application as a building block for a successful therapeutic agent. While a direct lineage for this specific molecule is not prominently documented, its structural motifs are present in the antianginal drug Ranolazine, providing an excellent case study of its historical and scientific relevance.

Ranolazine was first developed by Syntex Inc. in the mid-1980s.[2] After a series of clinical trials and formulation adjustments to achieve a sustained-release profile, it was approved by the FDA in 2006 for the treatment of chronic angina.[2][6]

Synthesis of Ranolazine

The synthesis of Ranolazine showcases the strategic use of a piperazine derivative. One common synthetic route involves the reaction of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with a custom-synthesized epoxide, 2-((2-methoxyphenoxy)methyl)oxirane.[7][8] The piperazine nitrogen acts as a nucleophile, opening the epoxide ring to form the final Ranolazine molecule.[9]

Caption: Key coupling step in the synthesis of Ranolazine.

The "4-(2-methoxyethoxy)phenyl" group of our title compound is structurally and electronically similar to the "2-methoxyphenoxy" group in Ranolazine. Both provide a polar, hydrogen bond-accepting ether functionality, which is often crucial for target engagement. The development of Ranolazine analogs or other novel therapeutics could very well employ this compound to introduce this specific pharmacophoric feature.

Timeline of Ranolazine Development

-

1985: Syntex Inc. begins the development of Ranolazine.[2]

-

1994: Roche acquires Syntex.[2]

-

1996: CV Therapeutics licenses the rights to Ranolazine from Syntex.[2]

-

2006: The FDA approves Ranolazine for the treatment of chronic angina.[2][6]

-

2008: Ranolazine is approved for use in angina by the European Medicines Agency (EMEA).[2]

Pharmacological Profile: Mechanism of Action of Ranolazine

The pharmacological effect of drugs derived from arylpiperazine intermediates is diverse. In the case of Ranolazine, the mechanism of action is unique among antianginal agents.[6] It does not significantly affect heart rate or blood pressure.[3] Instead, its primary mechanism is the inhibition of the late inward sodium current (INa) in cardiac myocytes.[3][4]

During myocardial ischemia, the late INa is enhanced, leading to an increase in intracellular sodium concentration.[1] This, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload.[10] This calcium overload contributes to increased myocardial wall tension and oxygen consumption.[3] By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium levels, thereby decreasing myocardial oxygen demand without altering hemodynamics.[1][4]

Caption: Mechanism of action of Ranolazine.

Conclusion

This compound stands as a testament to the importance of chemical intermediates in the landscape of drug discovery and development. While it may not be a household name, its structural features are representative of a class of molecules that have given rise to significant therapeutic advancements. The arylpiperazine core, combined with the specific 4-(2-methoxyethoxy)phenyl substitution, provides a versatile platform for the synthesis of novel compounds with tailored pharmacological profiles. The story of Ranolazine serves as a powerful illustration of how such building blocks are integral to the creation of innovative medicines that address unmet clinical needs. As medicinal chemistry continues to evolve, the strategic design and synthesis of such key intermediates will remain a critical component in the quest for safer and more effective therapies.

References

Sources

- 1. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 2. Ranolazine - Wikipedia [en.wikipedia.org]

- 3. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 515160-72-2|this compound|BLD Pharm [bldpharm.com]

- 6. Ranolazine: A New Approach to Treating an Old Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ranolazine synthesis - chemicalbook [chemicalbook.com]

- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 9. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]

- 10. ahajournals.org [ahajournals.org]

Foreword: The Phenylpiperazine Scaffold as a Nexus for Pharmacological Diversity

An In-Depth Technical Guide to the Biological Activity Screening of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of clinically successful drugs.[1][2] Its unique combination of a six-membered heterocyclic structure with two basic nitrogen atoms allows for precise modulation of physicochemical properties such as solubility and bioavailability, while also providing key pharmacophoric features for target interaction.[1][2] When coupled with a phenyl group, the resulting arylpiperazine moiety becomes a powerful tool for targeting the central nervous system (CNS), with derivatives exhibiting antipsychotic, antidepressant, and anxiolytic properties through interactions with monoamine pathways.[3]

This guide focuses on a specific, yet underexplored, derivative: This compound . The core arylpiperazine structure suggests a high probability of activity at aminergic G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The N4-substituent, a methoxyethoxy group, introduces a flexible, polar, and hydrogen bond-accepting tail. This modification could profoundly influence the compound's selectivity profile, distinguishing it from more classical arylpiperazines and potentially conferring novel pharmacology.

This document outlines a systematic, multi-tiered strategy for the comprehensive biological activity screening of this compound. It is designed for drug discovery researchers and scientists, moving beyond a simple list of protocols to explain the causal logic behind the experimental cascade—from broad, initial profiling to specific, mechanistic deconvolution.

Part 1: Strategic Framework for Biological Activity Screening

A hierarchical screening approach is the most efficient method to characterize a novel compound. It begins with broad, high-throughput methods to identify potential targets and progressively narrows the focus to more complex, physiologically relevant assays to confirm and detail the mechanism of action.

The proposed workflow is designed to maximize data acquisition while conserving resources, ensuring that each experimental stage provides a clear "Go/No-Go" decision point for subsequent, more intensive investigations.

Caption: Tiered screening cascade for novel compound characterization.

Part 2: Tier 1 - Primary Screening: Casting a Wide Net

Directive: The initial goal is to rapidly and cost-effectively survey a wide range of potential biological targets to generate hypotheses about the compound's primary mechanism(s) of action. Given the arylpiperazine scaffold, the panel should be enriched with CNS targets.[1][3]

Methodology: Radioligand Binding Assay Panel

Radioligand binding assays are the gold standard for primary screening. They are highly sensitive, reproducible, and amenable to high-throughput formats. The principle involves assessing the ability of the test compound to displace a specific, high-affinity radioligand from its receptor, transporter, or ion channel binding site.

Experimental Protocol: General Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO or HEK293 cells stably expressing human 5-HT1A receptors).

-

Thaw membranes on ice and dilute to the desired concentration (typically 5-20 µg protein per well) in the appropriate binding buffer. Buffer composition is target-specific but generally contains a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

-

-

Assay Plate Setup:

-

Use a 96-well microplate.

-

Add 25 µL of binding buffer to "Total Binding" and "Non-Specific Binding (NSB)" wells.

-

Add 25 µL of a high concentration of a known, non-radiolabeled ligand (the "displacer") to the NSB wells.

-

Add 25 µL of this compound at a fixed, high concentration (e.g., 10 µM) to the test wells. A vehicle control (e.g., DMSO) is run in parallel.

-

-

Radioligand Addition:

-

Add 25 µL of the target-specific radioligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor) at a concentration near its Kd (dissociation constant) to all wells.

-

-

Membrane Addition & Incubation:

-

Initiate the binding reaction by adding 150 µL of the prepared membrane suspension to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C). The exact conditions are optimized for each target to ensure equilibrium is reached.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add liquid scintillation cocktail to each filter spot.

-

Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis & Interpretation

The primary output is the percent inhibition of specific binding, calculated as follows:

% Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)])

A "hit" is typically defined as a compound that produces ≥50% inhibition at the screening concentration (e.g., 10 µM).

Table 1: Hypothetical Primary Screening Results (10 µM Concentration)

| Target | Class | Radioligand | % Inhibition | Hit? |

| 5-HT1A | GPCR (Serotonin) | [3H]-8-OH-DPAT | 95% | Yes |

| 5-HT2A | GPCR (Serotonin) | [3H]-Ketanserin | 62% | Yes |

| 5-HT2C | GPCR (Serotonin) | [3H]-Mesulergine | 45% | No |

| D2 | GPCR (Dopamine) | [3H]-Spiperone | 78% | Yes |

| D3 | GPCR (Dopamine) | [3H]-7-OH-DPAT | 55% | Yes |

| SERT | Transporter | [3H]-Citalopram | 15% | No |

| DAT | Transporter | [3H]-WIN 35,428 | 8% | No |

| α1A Adrenergic | GPCR (Adrenergic) | [3H]-Prazosin | 85% | Yes |

| H1 | GPCR (Histamine) | [3H]-Pyrilamine | 3% | No |

From this hypothetical data, the compound is a multi-target ligand with strong affinity for serotonergic, dopaminergic, and adrenergic receptors. The next step is to validate these interactions in functional assays.

Part 3: Tier 2 - Functional Validation and Potency

Directive: Binding does not equate to function. This tier aims to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified targets and to quantify its potency (EC50 or IC50).

Methodology: Target-Appropriate Functional Assays

The choice of functional assay depends on the G-protein coupling of the target GPCR.

-

Gi/o-coupled receptors (e.g., 5-HT1A, D2): Inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Gq/11-coupled receptors (e.g., 5-HT2A, α1A): Activate phospholipase C, leading to an increase in intracellular Ca2+.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Introduction

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs and clinical candidates.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[3][4] This guide focuses on a specific, yet under-researched, derivative: 1-(4-(2-Methoxyethoxy)phenyl)piperazine. While direct research on this exact molecule is sparse, a comprehensive analysis of its structural components—the phenylpiperazine core and the 4-(2-methoxyethoxy) substituent—allows for a robust, evidence-based prediction of its potential therapeutic targets and mechanisms of action. This document will serve as a technical roadmap for researchers and drug development professionals, outlining hypothesized targets, the rationale behind these predictions, and a detailed experimental framework for their validation.

Core Scaffold Analysis: The Phenylpiperazine Moiety

The phenylpiperazine moiety is a privileged scaffold, renowned for its interaction with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[3] Its rigid cyclic structure, combined with the basicity of the distal nitrogen atom, facilitates key interactions, such as salt bridges, with acidic residues like aspartate in the binding pockets of aminergic receptors.[5] This scaffold is a common feature in drugs targeting serotonergic, dopaminergic, and adrenergic systems.[3][6]

Substituent Effect Analysis: The 4-(2-Methoxyethoxy) Group

The substitution pattern on the phenyl ring is a critical determinant of a ligand's affinity and selectivity for its target. The 4-(2-methoxyethoxy) group on the subject molecule is of particular interest. The oxygen atoms in this chain can act as hydrogen bond acceptors, potentially forming strong interactions within a receptor's binding site. The overall polarity and size of this substituent will significantly influence the molecule's binding kinetics and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, similar methoxy-substituted phenylpiperazine compounds have shown high affinity for dopamine D3 receptors.[7]

Hypothesized Therapeutic Targets

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to primarily target the following receptor families:

-

Serotonin (5-HT) Receptors: The phenylpiperazine core is a classic pharmacophore for serotonin receptors. Specific subtypes of interest include:

-

5-HT1A Receptors: Many phenylpiperazine derivatives act as partial agonists at this receptor, a mechanism associated with anxiolytic and antidepressant effects.[5]

-

5-HT2A/2C Receptors: Antagonism at these receptors is a key feature of atypical antipsychotics and can also contribute to antidepressant and anxiolytic properties.[5]

-

5-HT3 Receptors: While less common, some arylpiperazines exhibit antagonist activity at this ligand-gated ion channel, which is a target for antiemetic drugs.[8]

-

-

Dopamine (D) Receptors: Phenylpiperazine derivatives are well-documented ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4).[9][10]

-

D2/D3 Receptors: The affinity and intrinsic activity (agonist vs. antagonist) at these receptors will determine the potential for antipsychotic (antagonism) or anti-Parkinsonian (agonism) effects.[11][12] High selectivity for the D3 receptor over the D2 receptor is a sought-after property to minimize the side effects associated with D2 antagonism, such as extrapyramidal symptoms.[7][11]

-

-

Adrenergic (α) Receptors: Cross-reactivity with adrenergic receptors is common for phenylpiperazine-based ligands.[6]

-

α1-Adrenergic Receptors: Antagonism at these receptors can contribute to the sedative and hypotensive side effects of some CNS drugs but is also a therapeutic target for conditions like benign prostatic hyperplasia.[13]

-

-

Sigma (σ) Receptors: These receptors are not classical GPCRs but are implicated in a variety of CNS functions and diseases. Certain phenylpiperazine derivatives have shown high affinity for sigma receptors, suggesting potential neuroprotective applications.[14]

Predicted Therapeutic Indications

Given the likely multi-target profile of this compound, it could be investigated for a range of neuropsychiatric disorders:

-

Depression and Anxiety Disorders: A combined 5-HT1A partial agonism and 5-HT2A/2C antagonism is a clinically validated approach for treating these conditions.[5]

-

Schizophrenia: D2 and 5-HT2A receptor antagonism are the cornerstone of atypical antipsychotic efficacy.

-

Parkinson's Disease: Selective D3 receptor agonism or partial agonism could offer therapeutic benefits in managing motor symptoms and levodopa-induced dyskinesia.[11]

-

Substance Abuse Disorders: D3 receptor antagonists have shown promise in modulating cocaine self-administration in preclinical models.[7]

Experimental Validation Workflow

A systematic, multi-tiered approach is required to validate the hypothesized targets and elucidate the pharmacological profile of this compound.

-

Receptor Binding Assays: The initial step is to determine the binding affinity (Ki) of the compound for a panel of relevant receptors. This is typically done using radioligand binding assays.

Table 1: Suggested Primary and Secondary Screening Panels

| Primary Screening Panel | Secondary Screening Panel |

| 5-HT1A, 5-HT2A, 5-HT2C | 5-HT1B, 5-HT1D, 5-HT3, 5-HT6, 5-HT7 |

| D1, D2, D3, D4 | Dopamine Transporter (DAT) |

| α1A, α1B, α1D, α2A, α2B, α2C | Serotonin Transporter (SERT) |

| Sigma-1, Sigma-2 | Norepinephrine Transporter (NET) |

-

Functional Assays: For receptors where significant binding affinity is observed, functional assays are crucial to determine the intrinsic activity of the compound (agonist, antagonist, partial agonist, or inverse agonist).

Table 2: Recommended Functional Assays

| Receptor | Assay Type | Measured Output |

| 5-HT1A | cAMP Assay | Inhibition of forskolin-stimulated cAMP |

| 5-HT2A/2C | Calcium Flux Assay | Increase in intracellular calcium |

| D2/D3 | cAMP Assay | Inhibition of forskolin-stimulated cAMP |

| α1 | Calcium Flux Assay | Increase in intracellular calcium |

-

Neurotransmitter Release/Uptake Assays: To assess activity at monoamine transporters (DAT, SERT, NET), synaptosome-based assays measuring the uptake or release of radiolabeled neurotransmitters are employed.[15][16]

-

Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to measure the compound's effect on receptor-mediated ion channel activity and neuronal excitability.

Based on the in vitro profile, appropriate animal models should be selected to evaluate in vivo target engagement and therapeutic efficacy.

-

For Antidepressant/Anxiolytic Activity: Forced swim test, tail suspension test, elevated plus maze.[5]

-

For Antipsychotic Activity: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion.

-

For Anti-Parkinsonian Activity: 6-hydroxydopamine (6-OHDA) lesion model to assess reduction of L-DOPA-induced dyskinesias.[11]

Signaling Pathway and Workflow Diagrams

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with a high probability of interacting with key CNS targets, particularly serotonin and dopamine receptors. The structural alerts within the molecule, namely the phenylpiperazine core and the methoxyethoxy substituent, provide a strong rationale for its investigation as a potential therapeutic agent for a range of neuropsychiatric disorders. The outlined experimental workflow provides a clear and logical path for its comprehensive pharmacological characterization. Future work should focus on the synthesis of the compound, followed by the proposed tiered validation approach. The results of these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry.

References

-

García-García, A., et al. (2021). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 26(22), 7025. Available from: [Link]

-

Collins, G. T., et al. (2012). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 224(3), 433-443. Available from: [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available from: [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from: [Link]

-

Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359-368. Available from: [Link]

-

Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. Available from: [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. Available from: [Link]

-

Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available from: [Link]

-

Wikipedia. (n.d.). 1-Phenylpiperazine. Retrieved from: [Link]

-

Ortega, J. E., et al. (2021). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 64(19), 14313-14351. Available from: [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from: [Link]

-

Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. Available from: [Link]

-

Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. Available from: [Link]

-

Stary, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Semantic Scholar. Available from: [Link]

-

Zhang, L., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Canadian Journal of Pure and Applied Sciences, 3(2), 843-845. Available from: [Link]

- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from: [Link]

-

Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 467-474. Available from: [Link]

-

Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795-2806. Available from: [Link]

-

Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 13(7), 1385-1389. Available from: [Link]

-

Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735. Available from: [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (1997). Evaluation of phenylpiperazines as targeting agents for neuroblastoma. Nuclear Medicine and Biology, 24(2), 171-178. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpiperazine. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from: [Link]

-

Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE. Available from: [Link]

-

Shin, E. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 193-203. Available from: [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. flore.unifi.it [flore.unifi.it]

- 3. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 14. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-(2-Methoxyethoxy)phenyl)piperazine in vitro metabolic stability

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-(4-(2-Methoxyethoxy)phenyl)piperazine

Authored by a Senior Application Scientist

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical framework for assessing the in vitro metabolic stability of this compound, an arylpiperazine derivative. We delve into the foundational principles of metabolic stability, outline detailed, field-proven protocols using human liver microsomes and hepatocytes, and provide a guide for data analysis and interpretation. The causality behind experimental choices is emphasized to ensure a self-validating and robust scientific approach. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic profile of this and structurally related compounds.

Introduction: The Imperative of Metabolic Stability

In drug discovery and development, understanding a compound's susceptibility to metabolism is paramount.[1][2] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their elimination.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity or lead to drug-drug interactions.[2]

Metabolic stability assays are therefore essential early-stage screens.[1] They provide key parameters such as intrinsic clearance (Clint) and half-life (t½), which are used to rank-order compounds, guide structure-activity relationship (SAR) studies, and predict in vivo hepatic clearance.[2][5] this compound, as an arylpiperazine, belongs to a chemical class prevalent in centrally acting agents. Its metabolic profile is thus of significant interest. This guide provides the necessary tools to rigorously evaluate its stability in vitro.

Predicted Metabolic Pathways of this compound

The structure of this compound presents several potential sites for metabolic transformation, primarily mediated by Phase I (functionalization) and Phase II (conjugation) enzymes. Arylpiperazine derivatives are known to undergo several common biotransformations.[6][7]

Key Predicted Metabolic Reactions:

-

Aromatic Hydroxylation: The phenyl ring is a prime target for hydroxylation, a classic CYP-mediated reaction (e.g., by CYP2D6 or CYP3A4).[6][8]

-

N-Dealkylation: The piperazine ring can undergo cleavage. Given the substitution pattern, this is less likely to be the primary route compared to other arylpiperazines but remains a possibility.[7]

-

Piperazine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, leading to the formation of lactams.

-

O-Dealkylation: The methoxyethoxy side chain is susceptible to O-demethylation or cleavage of the ether bond.

-

Phase II Conjugation: The hydroxylated metabolites formed during Phase I can be further conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form more water-soluble products for excretion.[3]

Figure 1: Predicted metabolic pathways for this compound.

Core In Vitro Experimental Systems

Choosing the right in vitro system is a critical decision based on the desired balance between physiological relevance and throughput. For a comprehensive stability assessment, two systems are primarily recommended: liver microsomes and cryopreserved hepatocytes.

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, prepared by centrifuging liver homogenate.[9] They are a cost-effective and widely used model rich in Phase I enzymes, particularly CYPs.[10][11] However, they lack the cytosolic Phase II enzymes and require the addition of cofactors like NADPH to function.[11] They are ideal for high-throughput screening to assess Phase I metabolic liabilities.[12]

-

Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[3][5][13] They provide a more physiologically accurate prediction of metabolic clearance, accounting for multiple enzymatic pathways.[3]

Experimental Workflow and Protocols

A robust assessment of metabolic stability involves a time-course incubation of the test compound with the chosen enzymatic system. The disappearance of the parent compound is monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[14][15][16]

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the half-life (t½) and intrinsic clearance (Clint) of this compound mediated by Phase I enzymes.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

This compound (Test Compound)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

-

Internal Standard (IS) - A structurally similar but distinct compound for analytical normalization

-

Acetonitrile (ACN), HPLC-grade

-

96-well incubation plates and collection plates

Procedure:

-

Compound Preparation: Prepare a 1 mM stock solution of the test compound, positive controls, and IS in DMSO. Create intermediate working solutions in ACN or buffer. The final concentration of organic solvent in the incubation should be kept low (<1%).[17]

-

Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture. For a final volume of 200 µL, combine:

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system solution.[17] The time of addition is T=0.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a collection plate containing a quenching solution.

-

Reaction Quenching: The quenching solution consists of cold (e.g., -20°C) acetonitrile (e.g., 100 µL) containing the internal standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12]

-

Controls:

-

Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[10]

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[19]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine t½ and Clint in a system containing both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.

Materials:

-